molecular formula C21H15ClN4O B11709054 N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide

N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide

Cat. No.: B11709054
M. Wt: 374.8 g/mol
InChI Key: ULFWZZRNXWRCCW-UHFFFAOYSA-N
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Description

N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties .

Preparation Methods

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide typically involves the reaction of 6-chloro-4-phenylquinazoline with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. The compound’s ability to bind to these targets disrupts normal cellular functions, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide can be compared with other quinazoline derivatives, such as:

The uniqueness of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide

InChI

InChI=1S/C21H15ClN4O/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)24-21(23-18)26-25-20(27)15-9-5-2-6-10-15/h1-13H,(H,25,27)(H,23,24,26)

InChI Key

ULFWZZRNXWRCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4

Origin of Product

United States

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